molecular formula C21H24N6O4S2 B2814150 (E)-N-[3-[4-(5-methyl-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide CAS No. 1147505-45-0

(E)-N-[3-[4-(5-methyl-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide

Cat. No. B2814150
CAS RN: 1147505-45-0
M. Wt: 488.58
InChI Key: HDZJRBLQULEIAK-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,3,4]thiadiazolo[3,2-a]pyrimidines . These are heterocyclic compounds that have been synthesized using various methods .


Synthesis Analysis

The synthesis of [1,3,4]thiadiazolo[3,2-a]pyrimidines has been achieved through different methods. One such method involves a one-pot multicomponent reaction using vanadium oxide loaded on fluorapatite as a catalyst . Another method involves a one-pot combination of [3 + 3] cycloaddition, reduction, and deamination reactions .


Molecular Structure Analysis

The molecular structure of [1,3,4]thiadiazolo[3,2-a]pyrimidines derivatives has been characterized using various spectral techniques including TEM, BET, XRD, FT-IR, SEM, and EDX .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,3,4]thiadiazolo[3,2-a]pyrimidines derivatives include a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds .

Scientific Research Applications

Synthesis and Biological Evaluation

Research has focused on the synthesis and evaluation of thiadiazole, pyrimidinone, and piperazine derivatives for their potential biological activities. For instance, studies have synthesized novel compounds for antimicrobial and antitumor activities. These include the development of thiazolopyrimidines and benzodifuranyl derivatives as anti-inflammatory and analgesic agents, as well as investigating their potential as COX inhibitors for the development of safe and potent NSAIDs (Abu‐Hashem et al., 2020; Said et al., 2021).

Antimicrobial and Antitumor Activities

Several studies have evaluated the antimicrobial and antitumor activities of thiadiazolo and pyrimidinone derivatives. For example, compounds have been synthesized with the aim of identifying new agents with potent activity against various cancer cell lines and microbial strains. This includes work on thiazolopyrimidines as potential antimicrobial and antitumor agents, and the synthesis of novel thiadiazole derivatives with evaluated antimicrobial activity (El-Bendary et al., 1998; Gaonkar et al., 2018).

properties

IUPAC Name

(E)-N-[3-[4-(5-methyl-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O4S2/c1-16-15-18(28)23-20-27(16)24-21(32-20)26-12-10-25(11-13-26)19(29)7-9-22-33(30,31)14-8-17-5-3-2-4-6-17/h2-6,8,14-15,22H,7,9-13H2,1H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZJRBLQULEIAK-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C2N1N=C(S2)N3CCN(CC3)C(=O)CCNS(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C2N1N=C(S2)N3CCN(CC3)C(=O)CCNS(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4-{5-methyl-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl}piperazin-1-yl)-3-oxopropyl]-2-phenylethene-1-sulfonamide

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